2-(4-溴苯基)喹啉

描述

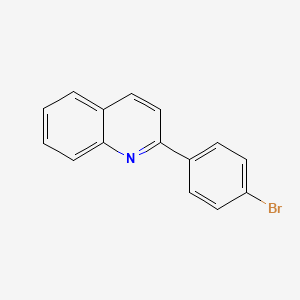

“2-(4-Bromophenyl)quinoline” is a chemical compound with the CAS Number: 24641-31-4. It has a molecular weight of 284.16 and its IUPAC name is 2-(4-bromophenyl)quinoline . It is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)quinoline” consists of a quinoline core with a bromophenyl group attached at the 2-position . The exact structure can be represented by the Inchi Code: 1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H .

科学研究应用

Medicinal Chemistry: Antimalarial Agents

2-(4-Bromophenyl)quinoline: serves as a core structure in the synthesis of antimalarial drugs. Its structural similarity to quinine, a natural antimalarial compound, allows for the development of synthetic analogs like chloroquine and mefloquine . These compounds are crucial in the fight against malaria, especially in regions where the disease is endemic.

Organic Electronics: OLED Materials

The quinoline moiety is integral in the design of organic light-emitting diodes (OLEDs). The electron-rich nature of 2-(4-Bromophenyl)quinoline makes it an excellent candidate for blue-light-emitting materials in OLED displays, which are used in smartphones and high-definition televisions .

Photovoltaic Applications

In the field of renewable energy, 2-(4-Bromophenyl)quinoline derivatives can be utilized as components of photovoltaic cells. Their ability to absorb light and convert it into electrical energy is being explored to improve the efficiency of solar cells .

Antitumor Therapeutics

Recent studies have highlighted the potential of quinoline derivatives as antitumor agents. Specifically, compounds with a 2-(4-Bromophenyl)quinoline scaffold have shown efficacy against breast, lung, and central nervous system tumors in preclinical models .

Synthetic Organic Chemistry: Catalysts

Quinoline derivatives are used as catalysts in various organic reactions. The bromophenyl group in 2-(4-Bromophenyl)quinoline can enhance the catalytic activity, making it valuable for facilitating chemical transformations in pharmaceutical synthesis .

Chemical Sensing and Detection

Due to its fluorescent properties, 2-(4-Bromophenyl)quinoline can be employed in chemical sensors. These sensors can detect specific ions or molecules, making them useful in environmental monitoring and diagnostics .

Solvents for Industrial Processes

Quinoline and its derivatives act as solvents for resins and terpenes in industrial settings. The 2-(4-Bromophenyl)quinoline variant, with its modified hydrophobicity, could be particularly effective in dissolving and processing various industrial compounds .

Dye and Pigment Industry

The structure of 2-(4-Bromophenyl)quinoline is conducive to the formation of dyes and pigments. Its derivatives have been used historically in photographic plates and continue to find applications in coloring agents for fabrics and inks .

安全和危害

The safety information available indicates that exposure to “2-(4-Bromophenyl)quinoline” should be avoided. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

未来方向

Quinoline and its derivatives, including “2-(4-Bromophenyl)quinoline”, have been shown to have a wide range of applications in medicinal chemistry research and other areas of human endeavour . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Relevant Papers

The relevant papers retrieved include a study on the design and synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide derivatives . Further analysis of these papers would provide more detailed information on the properties and potential applications of “2-(4-Bromophenyl)quinoline”.

作用机制

Target of Action

It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

In the context of suzuki–miyaura coupling, the reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new pd–c bond .

Biochemical Pathways

It’s known that quinoline derivatives have been used in the suzuki–miyaura coupling reaction, which involves the transmetalation of formally nucleophilic organic groups from boron to palladium .

Result of Action

Some quinoline derivatives have shown antimicrobial activity, particularly against g-positive staphylococcus aureus species .

Action Environment

The suzuki–miyaura coupling reaction, in which quinoline derivatives are used, is known for its exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

2-(4-bromophenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVBQRQACXXUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363033 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24641-31-4 | |

| Record name | 2-(4-bromophenyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How do 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives interact with their target and what are the downstream effects?

A: These compounds target bacterial DNA gyrase []. DNA gyrase is an essential enzyme for bacterial survival as it is responsible for controlling the topological state of DNA, including relieving strain during replication. 2-(4-Bromophenyl)quinoline-4-carbohydrazide derivatives bind to DNA gyrase and inhibit its activity. This inhibition leads to the disruption of DNA replication and ultimately bacterial cell death [].

Q2: What is the significance of the hydrazine moiety in these compounds' structure and activity?

A: The research highlights the importance of the hydrazine moiety present in 2-(4-bromophenyl)quinoline-4-carbohydrazide derivatives for their antimicrobial activity. The study found that this moiety contributes significantly to the molecules' ability to inhibit DNA gyrase, regardless of whether it exists in a cyclic or open form []. This finding suggests that the hydrazine group plays a crucial role in binding to the target enzyme and disrupting its function.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)

![5-[(2-amino-1,3-thiazol-4-yl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B1270046.png)

![2-(4'-Fluoro-[1,1'-biphenyl]-3-yl)acetic acid](/img/structure/B1270054.png)

![(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid](/img/structure/B1270059.png)